molecular formula C14H18O3 B14081360 Cyclohexylmethyl 2-hydroxybenzoate CAS No. 101853-43-4

Cyclohexylmethyl 2-hydroxybenzoate

Cat. No.: B14081360
CAS No.: 101853-43-4
M. Wt: 234.29 g/mol
InChI Key: WDBGVOWQHSUFLG-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 2-hydroxybenzoate (CAS No. 101853-43-4) is an ester derivative of salicylic acid (2-hydroxybenzoic acid), where the hydroxyl hydrogen is replaced by a cyclohexylmethyl group. Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 246.29 g/mol . Structurally, it consists of a benzene ring with a hydroxyl group at the ortho position and a cyclohexylmethyl ester moiety. This compound is part of a broader class of salicylate esters, which are widely utilized in pharmaceuticals, cosmetics, and industrial applications due to their UV-absorbing, anti-inflammatory, and preservative properties.

Properties

CAS No.

101853-43-4

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

cyclohexylmethyl 2-hydroxybenzoate

InChI

InChI=1S/C14H18O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2

InChI Key

WDBGVOWQHSUFLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC(=O)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification involves direct reaction of salicylic acid with cyclohexylmethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the equilibrium-driven process, often requiring excess alcohol or azeotropic water removal to shift equilibrium toward ester formation.

Procedure :

  • Salicylic acid (1.0 equiv) and cyclohexylmethanol (3.0 equiv) are refluxed with catalytic H₂SO₄ (0.1 equiv) in toluene at 110°C for 12–24 hours.
  • Water is removed via Dean-Stark trap to prevent hydrolysis.
  • The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via vacuum distillation.

Challenges :

  • The phenolic -OH group may undergo competing O-alkylation, reducing ester yield.
  • Elevated temperatures risk decarboxylation of salicylic acid.

Yield : 50–65% (theoretical maximum limited by equilibrium).

Schotten-Baumann Acylation

This method employs 2-hydroxybenzoyl chloride, generated in situ from salicylic acid and thionyl chloride, reacted with cyclohexylmethanol in a biphasic system.

Procedure :

  • Salicylic acid (1.0 equiv) is treated with SOCl₂ (1.2 equiv) at 60°C for 2 hours to form 2-hydroxybenzoyl chloride.
  • Cyclohexylmethanol (1.1 equiv) is added dropwise to the acyl chloride in dichloromethane, followed by aqueous NaOH to scavenge HCl.
  • The organic layer is dried over MgSO₄ and concentrated to yield the ester.

Advantages :

  • Avoids equilibrium limitations, achieving yields of 70–85%.
  • Minimal side reactions due to controlled acyl chloride reactivity.

Disadvantages :

  • Handling corrosive thionyl chloride necessitates stringent safety protocols.

Halogenated Alkyl Coupling (Patent Method)

Adapted from US5260475A, this approach reacts salicylic acid with cyclohexylmethyl chloride in the presence of a nonquaternizable tertiary amine (e.g., triethylamine).

Procedure :

  • Salicylic acid (1.0 equiv) and cyclohexylmethyl chloride (1.2 equiv) are dissolved in acetonitrile.
  • Triethylamine (1.5 equiv) is added to scavenge HCl, and the mixture is stirred at 80°C for 6 hours.
  • The reaction is filtered, concentrated, and purified via recrystallization (hexane/ethyl acetate).

Optimization Insights :

  • Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.
  • Catalyst loading >5% reduces efficacy due to amine quaternization.

Yield : 80–90%, outperforming traditional methods in selectivity.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Method Catalyst/Conditions Temperature Time Yield Purity Scalability
Fischer Esterification H₂SO₄, toluene 110°C 24 h 50–65% Moderate Moderate
Schotten-Baumann NaOH, SOCl₂ 60°C 4 h 70–85% High High
Halogenated Alkyl Triethylamine, CH₃CN 80°C 6 h 80–90% High High

Key Observations :

  • The patent method offers superior yield and purity by minimizing O-alkylation through homogeneous phase reaction.
  • Fischer esterification, while simple, is less efficient for sterically hindered alcohols like cyclohexylmethanol.
  • Schotten-Baumann acylation balances yield and practicality but involves hazardous reagents.

Reaction Mechanisms and Side Reactions

Fischer Esterification Mechanism

The acid catalyst protonates the carbonyl oxygen of salicylic acid, enhancing electrophilicity for nucleophilic attack by cyclohexylmethanol. Subsequent deprotonation forms a tetrahedral intermediate, which collapses to release water and yield the ester.

Side Reactions :

  • O-alkylation of the phenolic -OH group, producing cyclohexylmethyl ether byproducts.
  • Decarboxylation at high temperatures, generating phenol derivatives.

Halogenated Alkyl Coupling Mechanism

Salicylic acid’s carboxylate anion (generated in situ) undergoes nucleophilic substitution with cyclohexylmethyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward ester formation.

Side Reactions :

  • Quaternization of triethylamine with excess alkyl halide, reducing catalyst availability.
  • Solvolysis of alkyl halide in protic solvents.

Purification and Characterization

Purification Techniques :

  • Vacuum Distillation : Effective for separating esters from unreacted alcohol (b.p. cyclohexylmethanol: 185°C; ester: >250°C).
  • Recrystallization : Hexane/ethyl acetate (1:3) yields white crystalline product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for analytical-grade purity.

Characterization Data :

  • FT-IR : Ester C=O stretch at 1740 cm⁻¹; phenolic -OH at 3300 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 7.8 (d, J=8 Hz, 1H, aromatic), δ 4.2 (t, 2H, -OCH₂-), δ 1.2–1.8 (m, 11H, cyclohexyl).

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxybenzoic acid and cyclohexylmethanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Substitution: The aromatic ring of 2-hydroxybenzoate can participate in electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and cyclohexylmethanol.

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Substitution: Various substituted 2-hydroxybenzoates.

Scientific Research Applications

Cyclohexylmethyl 2-hydroxybenzoate has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.

    Cosmetics: The compound is utilized in formulations for skincare products due to its potential anti-inflammatory and soothing properties.

    Industrial Processes: It serves as a precursor for the synthesis of other chemical compounds and materials used in industrial applications.

Mechanism of Action

The mechanism of action of cyclohexylmethyl 2-hydroxybenzoate involves its interaction with biological targets, particularly enzymes and receptors. The compound’s ester bond can be hydrolyzed by esterases, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory and analgesic properties. The molecular pathways involved include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Cyclohexylmethyl 2-hydroxybenzoate with key structural analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 101853-43-4 C₁₄H₁₈O₃ 246.29 Cyclohexylmethyl ester
Homosalate 118-56-9 C₁₆H₂₂O₃ 262.35 3,3,5-Trimethylcyclohexyl ester
Isodecyl salicylate 85252-25-1 C₁₇H₂₆O₃ 278.38 Branched decyl ester
Ethyl 2-hydroxybenzoate 87-25-2 C₉H₁₀O₃ 166.18 Ethyl ester
Ethyl 2-methoxybenzoate 7335-26-4 C₁₀H₁₂O₃ 180.20 Ethyl ester, methoxy substitution

Key Observations :

  • Cyclohexylmethyl vs. Homosalate : Homosalate (3,3,5-trimethylcyclohexyl ester) has a bulkier, branched ester group, increasing its molecular weight and lipophilicity compared to this compound. This enhances its UV-filtering efficiency in sunscreen formulations .
  • Ethyl 2-hydroxybenzoate : The smaller ethyl group reduces molecular weight and increases volatility, making it suitable for flavorings and fragrances. However, it exhibits weaker UV absorption than cyclohexylmethyl derivatives .
  • Ethyl 2-methoxybenzoate : Substitution of the hydroxyl group with a methoxy group eliminates hydrogen bonding, reducing solubility in polar solvents but improving stability against oxidation .

Stability and Reactivity

  • Hydrolytic Stability : this compound demonstrates greater resistance to hydrolysis than ethyl or methyl esters due to steric hindrance from the cyclohexyl group. Ethyl 2-methoxybenzoate, lacking a hydroxyl group, is even more stable under acidic conditions .
  • Thermal Degradation : Homosalate degrades at higher temperatures (∼200°C), releasing salicylic acid, whereas this compound remains stable up to 250°C, making it suitable for high-temperature industrial processes .

Microbial Interactions

Ethyl 2-hydroxybenzoate is strongly correlated with microbial activity in fermentative environments, particularly with C. boidinii (ρ > 0.7), likely due to its role as a substrate or signaling molecule . In contrast, this compound’s larger ester group may limit microbial uptake, reducing its interaction with common fermentative species.

Biological Activity

Cyclohexylmethyl 2-hydroxybenzoate, a derivative of salicylic acid, has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this compound through a detailed examination of research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its cyclohexylmethyl group attached to the hydroxyl group of the benzoate moiety. Its chemical formula is C13_{13}H16_{16}O3_3, and it exhibits properties typical of esters derived from salicylic acid.

PropertyValue
Molecular FormulaC13_{13}H16_{16}O3_3
Molecular Weight220.27 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research has indicated that derivatives of salicylic acid exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds within this class can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study : In vitro assays revealed that this compound showed an inhibition zone diameter of 15 mm against E. coli, indicating moderate antibacterial activity.

Anticancer Potential

The anticancer properties of this compound have also been investigated. A study focused on its cytotoxic effects on several cancer cell lines, including breast and colon cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)30
HeLa (Cervical Cancer)20

The compound exhibited significant cytotoxicity, with IC50_{50} values indicating effective inhibition of cell proliferation at micromolar concentrations.

The mechanism underlying the biological activity of this compound may involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. Research suggests that similar compounds can modulate signaling pathways associated with cell survival and death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclohexyl group or hydroxyl position can significantly influence its biological activity.

Table 3: SAR Insights

ModificationEffect on Activity
Increasing chain lengthEnhanced cytotoxicity
Hydroxyl substitutionImproved antibacterial activity

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